molecular formula C14H18 B093662 1-Phenyl-1-octyne CAS No. 16967-02-5

1-Phenyl-1-octyne

Cat. No. B093662
CAS RN: 16967-02-5
M. Wt: 186.29 g/mol
InChI Key: YVCYLGYUDUYFQZ-UHFFFAOYSA-N
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Description

1-Phenyl-1-octyne is a chemical compound with the molecular formula C14H18 . It is also known by other names such as oct-1-ynylbenzene and 1-Octynylbenzene . The molecular weight of 1-Phenyl-1-octyne is 186.29 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-octyne consists of a phenyl group (a benzene ring) attached to an octyne group (an eight-carbon chain with a triple bond). The InChI representation of its structure is InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 . The Canonical SMILES representation is CCCCCCC#CC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

1-Phenyl-1-octyne has several computed properties. It has a molecular weight of 186.29 g/mol, an XLogP3-AA value of 5.3, and a complexity of 185 . It has no hydrogen bond donors or acceptors, and it has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 186.140850574 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 14 .

Scientific Research Applications

  • Catalytic Reduction in Organic Synthesis : Mubarak et al. (2007) investigated the catalytic reduction of phenyl-conjugated acetylenic halides, including 8-bromo-1-phenyl-1-octyne. They discovered that these compounds could be transformed into different products, such as benzylidenecycloheptane, through electrocatalytic reduction. This process involves nickel(I) salen catalysis and provides insights into the potential application of 1-Phenyl-1-octyne in synthetic organic chemistry (Mubarak et al., 2007).

  • Light-Emitting Properties in Polymer Chemistry : Lam et al. (2006) synthesized biphenyl-containing 1-phenyl-1-octynes and their polymers, examining their mesomorphic and optical properties. They found that these compounds could emit blue and blue-green lights, which indicates potential applications in the field of light-emitting polymers and optoelectronic devices (Lam et al., 2006).

  • Thermal Stability and Photoluminescence : In a study by Hua et al. (2006), new poly(1-phenyl-1-alkyne)s with acrylic pendants were synthesized, showing strong blue light emission and high thermal stability. This suggests the usefulness of 1-Phenyl-1-octyne derivatives in creating materials for high-tech applications like luminescent patterning and light-emitting diodes (Hua et al., 2006).

  • Applications in Medicinal Chemistry : White et al. (1984) used [1,2-14C]Oct-l-yne, a compound related to 1-Phenyl-1-octyne, to study metabolic activation in vitro. They found that octyne can bind covalently to protein, DNA, and haem, highlighting its potential for exploring metabolic processes and interactions in biological systems (White et al., 1984).

Safety And Hazards

When handling 1-Phenyl-1-octyne, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

oct-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCYLGYUDUYFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98705-03-4
Record name Benzene, 1-octyn-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98705-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40168734
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-octyne

CAS RN

16967-02-5
Record name 1-Phenyl-1-octyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure was identical to Example 1, with the exception that 1-octyne (0.590 ml; 0.441 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 18 h at 65° C. showed the presence of 1.59 mmol (80% yield) of 1-octynylbenzene, and 0.03 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 mmol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
JWY Lam, AJ Qin, CKW Jim, P Lu, WZ Yuan… - Science in China Series …, 2009 - Springer
… Five 1-phenyl-1-octyne derivatives containing stereogenic and chromophoric pendants (3―7) were prepared according to Scheme 1. Typical procedures for the synthesis of monomers …
Number of citations: 5 link.springer.com
JWY Lam, Y Dong, CCW Law, Y Dong… - …, 2005 - ACS Publications
… poly(1-phenyl-1-octyne), a highly emissive disubstituted polyacetylene. Polymer P3x emits a blue-green light of 490 nm, due to the energy transfer from its poly(1-phenyl-1-octyne) main …
Number of citations: 54 pubs.acs.org
T Nishikawa, H Yorimitsu, K Oshima - Synlett, 2004 - thieme-connect.com
… The cobalt-catalyzed allylzincation reaction of 1-phenyl-1-octyne (1a) was examined as a model reaction, and the optimization studies are summarized in Table [1] . When 1a was …
Number of citations: 19 www.thieme-connect.com
Z Xie, JWY Lam, Y Dong, C Qiu, HS Kwok, BZ Tang - Optical Materials, 2003 - Elsevier
… Upon photoexcitation, THF solutions of (1) emitted strong blue light of 460 nm, whose quantum efficiency is comparable to that of poly(1-phenyl-1-octyne), a well-known highly emissive …
Number of citations: 30 www.sciencedirect.com
A Niki, T Masuda, T Higashimura - Journal of Polymer Science …, 1987 - Wiley Online Library
… 1-Phenyl-1-alkynes (1-phenyl-1-butyne and 1-phenyl-1-octyne) are expected to show smaller steric effect than diphenylacetylene. Cocatalyst effects on the polymerization of these …
Number of citations: 84 onlinelibrary.wiley.com
MS Mubarak, TB Jennermann, MA Ischay, DG Peters - 2007 - Wiley Online Library
… 8-bromo-1-phenyl-1-octyne gives benzylidenecyclobutane and benzylidenecycloheptane, … -1-pentyne and 8-bromo-1-phenyl-1-octyne are obtained in yields ranging from 85 to 93 %, …
A Mori, T Shimada, T Kondo, A Sekiguchi - Synlett, 2001 - thieme-connect.com
… Treatment of 1-octyne and 4-methoxy-iodobenzene in the presence of 2.0 equiv of TBAOH, 1 mol% of PdCl2 (PPh3) 3, and 2 mol% of CuI affords 1-phenyl-1-octyne in 98% yield after …
Number of citations: 51 www.thieme-connect.com
WY Lam, J Luo, H Peng, Z Xie, K Xue… - Chinese Journal of …, 2001 - repository.ust.hk
… The intensity of the emitted light is greater than that of poly(1-phenyl-1-octyne), a well-known highly luminescent disubstituted polyacetylene. Little aggregation-induced red shift in the …
Number of citations: 29 repository.ust.hk
JWY Lam, Y Dong, HS Kwok, BZ Tang - Macromolecules, 2006 - ACS Publications
… Photoexcitation of their solutions induces strong blue light emissions at 460 nm, whose quantum efficiencies are comparable to that of poly(1-phenyl-1-octyne), a well-known highly …
Number of citations: 34 pubs.acs.org
JWY Lam, CK Law, Y Dong, J Wang, W Ge, BZ Tang - Optical Materials, 2003 - Elsevier
… , the THF solutions of 1 and 2 emitted strong UV and blue light of 369 and 460 nm, respectively, whose quantum efficiencies were higher than that of poly(1-phenyl-1-octyne), a highly …
Number of citations: 22 www.sciencedirect.com

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